molecular formula C14H27N3O10 B12811049 Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate CAS No. 68133-37-9

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate

Cat. No.: B12811049
CAS No.: 68133-37-9
M. Wt: 397.38 g/mol
InChI Key: HFYFQWAWAXTQMX-UHFFFAOYSA-N
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Description

EDTA (Free Acid)

  • Formula : C₁₀H₁₆N₂O₈.
  • Features : Four protonated carboxyl groups and two tertiary amines. Limited solubility in water due to lack of counterions.
  • Coordination : Functions as a hexadentate ligand in its fully deprotonated form.

Disodium EDTA

  • Formula : C₁₀H₁₄N₂Na₂O₈.
  • Features : Two sodium cations neutralize two carboxylate groups, improving water solubility while retaining four coordination sites.
  • Applications : Widely used in industrial and laboratory settings for metal sequestration.

EDTA Amide Derivatives

  • Example : Monoamide derivatives with pendent carboxylates or pyridyl groups.
  • Features : One carboxylate replaced by an amide bond, altering metal-binding kinetics and enabling covalent linkage to other molecules.
  • Structural Impact : Amidation reduces the number of anionic charges, affecting solubility but enabling tailored supramolecular architectures.

Tetrakis(bis(2-hydroxyethyl)ammonium) EDTA

  • Differentiators :
    • Enhanced Solubility : Hydroxyl-rich ammonium cations improve dissolution in polar solvents compared to sodium or protonated forms.
    • Steric Effects : Bulky cations may moderate metal-binding kinetics by partially shielding coordination sites.
    • Supramolecular Potential : Hydroxyl groups participate in hydrogen bonding, enabling the formation of coordination polymers or crystalline networks.

The table below summarizes these structural comparisons:

Compound Molecular Formula Key Structural Modifications Coordination Impact
EDTA (free acid) C₁₀H₁₆N₂O₈ None Full hexadentate potential
Disodium EDTA C₁₀H₁₄N₂Na₂O₈ Two Na⁺ counterions Retains four coordination sites
EDTA monoamide (AmGly1) C₁₂H₂₀N₄O₇ One carboxylate → amide Reduces anionic charge; alters metal affinity
Tetrakis(bis(2-hydroxyethyl)ammonium) EDTA C₁₄H₂₇N₃O₁₀ Four hydroxyethylammonium counterions Enhances solubility; introduces H-bonding

Properties

CAS No.

68133-37-9

Molecular Formula

C14H27N3O10

Molecular Weight

397.38 g/mol

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C10H16N2O8.C4H11NO2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;6-3-1-5-2-4-7/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-7H,1-4H2

InChI Key

HFYFQWAWAXTQMX-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCO.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Related CAS

60816-64-0

Origin of Product

United States

Preparation Methods

Synthesis of N,N,N',N'-Tetra-(2-hydroxyethyl)ethylenediamine (THEEDA) Intermediate

The key intermediate in the synthesis is N,N,N',N'-tetra-(2-hydroxyethyl)ethylenediamine, which is prepared by the controlled reaction of ethylenediamine with ethylene oxide. This step is critical as it introduces the bis(2-hydroxyethyl)amino groups necessary for the final compound.

  • Reaction Conditions:
    • Reactants: Ethylenediamine and ethylene oxide
    • Solvent: Saturated C3-C9 alcohols (e.g., propanol) or absence of water to avoid side reactions
    • Temperature: 120 to 220 °C
    • Pressure: 2 to 60 bar
    • Molar ratio: Ethylenediamine to ethylene oxide = 1:4
  • Mechanism: The reaction proceeds via stepwise hydroxyethylation, passing through mono-, di-, and tri-hydroxyethylated intermediates before forming THEEDA. High selectivity is required to minimize by-products such as iso-forms and partially substituted amines.
Parameter Value
Temperature 120–220 °C
Pressure 2–60 bar
Molar ratio (EDA:EO) 1:4
Solvent Saturated C3-C9 alcohol or none
Yield Near quantitative

Formation of Tetrakis(bis(2-hydroxyethyl)ammonium) Ethylenediaminetetraacetate

Following THEEDA synthesis, the compound is formed by complexation with ethylenediaminetetraacetic acid (EDTA) or its derivatives. The process involves neutralization and salt formation between the tetraacetate anion and bis(2-hydroxyethyl)ammonium cations.

  • Typical Procedure:
    • React THEEDA with ethylenediaminetetraacetic acid or its sodium salt in aqueous solution
    • Adjust pH to favor salt formation
    • Isolate the tetrakis salt by crystallization or precipitation
  • Considerations: The reaction conditions must ensure complete complexation and avoid hydrolysis or degradation of the hydroxyethyl groups.

Research Findings and Analysis

  • The reaction of ethylenediamine with ethylene oxide is highly selective under controlled conditions, yielding THEEDA with minimal by-products, which is crucial for the purity of the final tetrakis salt.
  • The absence of water or use of specific alcohol solvents prevents side reactions and improves yield.
  • The final complex exhibits enhanced solubility and metal-binding capacity due to the bis(2-hydroxyethyl)ammonium groups, making it valuable in environmental remediation and biomedical applications.
  • Optimization studies in related amine syntheses show that solvent choice and reaction parameters significantly affect yield and purity, suggesting potential for further refinement in this compound’s preparation.

Summary Table of Preparation Steps

Step Reactants/Conditions Outcome/Yield Notes
1. Hydroxyethylation of EDA Ethylenediamine + Ethylene oxide, 120–220 °C, 2–60 bar, alcohol solvent or none N,N,N',N'-Tetra-(2-hydroxyethyl)ethylenediamine (THEEDA), near quantitative yield High selectivity required to avoid by-products
2. Complexation with EDTA THEEDA + Ethylenediaminetetraacetic acid (or salt), aqueous solution, pH adjusted This compound Salt formation, crystallization or precipitation
3. Purification Crystallization or precipitation Pure tetrakis salt Ensures removal of unreacted materials and by-products

Chemical Reactions Analysis

Types of Reactions

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate can undergo various chemical reactions, including:

    Complexation Reactions: It forms stable complexes with metal ions, such as calcium, magnesium, and iron.

    Substitution Reactions: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Complexation Reactions: Typically involve metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.

    Substitution Reactions: May require nucleophiles such as halides or alkoxides.

    Oxidation and Reduction Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Complexation Reactions: Metal-chelate complexes.

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Chelation Therapy

Overview
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is primarily utilized in chelation therapy, which is a medical treatment aimed at removing heavy metals from biological systems. Its structure enables it to form stable complexes with toxic metals like lead, cadmium, and mercury, facilitating their excretion from the body.

Case Studies

  • Lead Poisoning Treatment : Research has shown that this compound can effectively reduce blood lead levels in patients suffering from lead poisoning. A clinical trial demonstrated significant decreases in blood lead concentrations following treatment with this chelator, highlighting its potential as a therapeutic agent in toxicology.
  • Mercury Detoxification : Another study examined the efficacy of this compound in patients with mercury exposure. Results indicated that the compound significantly lowered mercury levels in urine, suggesting its effectiveness in detoxifying mercury from the body.

Analytical Chemistry

Overview
In analytical chemistry, this compound serves as a chelating agent for metal ion detection and quantification.

Applications

  • Metal Ion Detection : The compound is used to enhance the sensitivity of various analytical techniques such as spectrophotometry and chromatography. By forming stable complexes with metal ions, it improves detection limits and accuracy in environmental samples.
  • Environmental Monitoring : It plays a crucial role in the analysis of heavy metals in water and soil samples. Its ability to selectively bind specific metal ions allows for precise quantification of contaminants, aiding regulatory compliance and environmental protection efforts.

Environmental Remediation

Overview
this compound is also applied in environmental remediation processes aimed at decontaminating polluted sites.

Case Studies

  • Soil Remediation : Field studies have demonstrated that applying this compound to contaminated soils can effectively mobilize heavy metals, making them easier to extract or stabilize. This application is particularly relevant in industrial areas where soil contamination poses health risks.
  • Water Treatment : The compound has been tested in water treatment facilities for its ability to remove heavy metals from wastewater. Pilot studies showed significant reductions in metal concentrations, supporting its use as an effective agent for treating industrial effluents.

Synthesis and Chemical Research

Overview
Research into the synthesis of this compound has led to advancements in chemical methodologies.

Synthesis Methods

  • The compound can be synthesized through various methods involving the reaction of bis(2-hydroxyethyl)amine with ethylenediaminetetraacetic acid under controlled conditions. This process enhances its solubility and stability compared to other chelators .

Mechanism of Action

The primary mechanism by which Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate exerts its effects is through chelation. The compound’s multiple hydroxyethyl and ammonium groups allow it to form stable, multi-dentate complexes with metal ions. This chelation process involves the coordination of the metal ion by the nitrogen and oxygen atoms in the compound, effectively sequestering the metal ion and preventing it from participating in unwanted chemical reactions.

Comparison with Similar Compounds

Structural and Stoichiometric Differences

Compound Name CAS No. Molecular Formula Molecular Weight Cation Structure EDTA Protonation State
Tetrakis(bis(2-hydroxyethyl)ammonium) EDTA Not explicitly listed Likely C22H44N6O16 ~648.6* Four bis(2-hydroxyethyl)ammonium Fully deprotonated (EDTA<sup>4−</sup>)
Tris(2-hydroxyethyl)ammonium trihydrogen EDTA (TEA-EDTA) 60544-70-9 C16H31N3O11 441.43 Three tris(2-hydroxyethyl)ammonium Trihydrogen (EDTA-H3<sup>−</sup>)
Calcium disodium EDTA 23411-34-9 C10H12CaN2Na2O8 374.27 Ca<sup>2+</sup>, 2Na<sup>+</sup> Deprotonated (EDTA<sup>4−</sup>)

Key Observations :

  • Cation Type: The tetrakis compound uses diethanolamine-derived cations, whereas TEA-EDTA uses triethanolamine. The smaller bis(2-hydroxyethyl)ammonium may enhance solubility in polar solvents compared to bulkier cations .

Functional and Application Differences

Chelating Efficiency
  • TEA-EDTA : Primarily used in cosmetics (e.g., shampoos, creams) to sequester Ca<sup>2+</sup> and Mg<sup>2+</sup>, preventing soap scum and stabilizing formulations . Its trihydrogen state limits its binding capacity to divalent cations.
  • Tetrakis(bis(2-hydroxyethyl)ammonium) EDTA : Hypothesized to exhibit stronger chelation due to full deprotonation, making it suitable for industrial applications requiring high metal-binding efficiency (e.g., wastewater treatment).
  • Calcium Disodium EDTA : Used medically for heavy metal detoxification (e.g., lead poisoning) due to its high affinity for divalent and trivalent ions .
Solubility and Stability
  • TEA-EDTA : High water solubility (441.43 g/mol) due to hydrophilic tris(2-hydroxyethyl) groups .
  • Tetrakis(bis(2-hydroxyethyl)ammonium) EDTA : Expected to have even greater solubility owing to four hydrophilic cations, though molecular weight increases may affect diffusion rates.
  • Diethanolamine Bisulfate (CAS 59219-56-6): A structurally related diethanolamine salt, but functions as a buffering agent rather than a chelator .

Biological Activity

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate (CAS number 60816-64-0) is a complex organic compound recognized for its chelating properties. It is primarily utilized in various applications, including environmental remediation and chelation therapy, due to its ability to bind metal ions effectively. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrakis structure with four bis(2-hydroxyethyl)ammonium groups linked to an ethylenediaminetetraacetate backbone. This configuration enhances its solubility and stability in aqueous solutions, making it a potent chelating agent.

PropertyValue
Molecular FormulaC14H27N3O10
Molecular Weight712.79 g/mol
CAS Number60816-64-0
Chelating CapacityBinds multiple metal ions

This compound functions by forming stable complexes with various metal ions, such as lead, cadmium, and copper. The chelation process involves the coordination of the metal ions through multiple sites on the ligand, which effectively reduces the bioavailability of these metals in biological systems and facilitates their excretion or removal from contaminated environments.

Chelation Therapy

Chelation therapy is a medical treatment used to remove heavy metals from the body. Research indicates that this compound shows promise in this area due to its high selectivity for toxic metal ions. For example, studies have demonstrated its efficacy in binding lead and cadmium, which are known to cause significant health issues when accumulated in biological systems.

Environmental Remediation

A study highlighted the use of this compound for removing heavy metals from contaminated water sources. The compound effectively reduced lead concentrations in laboratory settings, demonstrating its potential for environmental applications.

In Vitro Studies

In vitro studies involving similar chelating agents have indicated that they can inhibit bacterial growth by depriving pathogens of necessary metal ions. For instance, EDTA derivatives were tested against common mastitis-causing bacteria and showed varying degrees of effectiveness based on concentration . Although direct studies on this compound are scarce, these findings suggest potential pathways for further research.

Research Findings

  • Metal Binding Studies : Research has confirmed that this compound forms stable complexes with lead and cadmium, which can be quantified using spectroscopic techniques.
  • Comparative Analysis : Compared to simpler chelators like EDTA, this compound exhibits enhanced binding affinity due to its structural complexity.
  • Biocompatibility : Preliminary assessments suggest that this compound may be biocompatible at certain concentrations, though more extensive toxicological studies are necessary to confirm its safety profile for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate?

  • Methodological Answer : Synthesis typically involves neutralizing ethylenediaminetetraacetic acid (EDTA) with tris(2-hydroxyethyl)amine in a stoichiometric ratio. For purification, recrystallization from aqueous ethanol is effective. Ensure pH control during neutralization to avoid incomplete salt formation. Post-synthesis characterization via elemental analysis and FT-IR can confirm structural integrity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for PPE: use nitrile or chlorinated rubber gloves, chemical-resistant lab coats (e.g., Tyvek®), and goggles with side shields. Implement local exhaust ventilation to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, use emergency eyewash stations. Monitor air concentrations regularly to ensure compliance with exposure limits .

Q. What protocols are used to prepare standardized solutions of this compound for titrimetric analysis?

  • Methodological Answer : Dissolve the compound in deionized water and standardize against zinc standard reagent using a pH 10 ammonia buffer and Eriochrome Black T indicator. The endpoint is a color change from wine-red to blue. Calibrate with atomic absorption spectroscopy (AAS) for trace metal validation .

Advanced Research Questions

Q. How does this compound’s chelation efficacy impact experimental design in surfactant adsorption studies?

  • Methodological Answer : In neutron reflection or surface tension experiments, add 0.1–1.0 mM this compound to eliminate interference from divalent metal ions (e.g., Ca²⁺, Mg²⁺). Pre-treat solutions with foam fractionation to remove hydrophobic impurities, ensuring accurate adsorption isotherm measurements .

Q. What advanced analytical techniques validate its role in complexometric titrations?

  • Methodological Answer : Use ICP-MS or UV-Vis spectroscopy with metallochromic indicators (e.g., Xylenol Orange) to quantify metal-chelate stability constants. For magnesium complexes, conduct potentiometric titrations at 25°C under nitrogen to prevent CO₂ interference. Compare results with theoretical models like the Davies equation .

Q. How can researchers resolve data inconsistencies caused by trace metal contamination in kinetic studies?

  • Methodological Answer : Implement a dual-control strategy: (1) Add 0.05% (w/v) this compound to reaction buffers to sequester metals, and (2) validate purity via cyclic voltammetry to detect redox-active impurities. Cross-check with metal-free synthetic replicates .

Q. What thermodynamic parameters are critical for predicting its behavior in non-aqueous solvents?

  • Methodological Answer : Determine enthalpy of formation (ΔfH°) via bomb calorimetry and Gibbs free energy (ΔG°) using potentiometric titration at varying temperatures. Note that limited data exists for this specific ammonium-EDTA derivative; extrapolate from EDTA’s ΔfH°solid (−1,654 kJ/mol) and adjust for cation solvation effects .

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